1-(2-Metilfenoxi)-2-propanol

Descripción general

Descripción

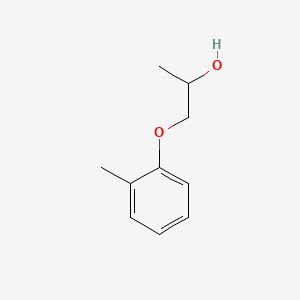

1-(2-Methylphenoxy)-2-propanol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol backbone

Aplicaciones Científicas De Investigación

1-(2-Methylphenoxy)-2-propanol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is structurally similar to phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

When these compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Biochemical Pathways

Phenoxy herbicides, which share structural similarities with this compound, are known to affect the pathways related to the auxin growth hormone indoleacetic acid (iaa) .

Result of Action

Phenoxy herbicides, which share structural similarities with this compound, are known to induce rapid, uncontrolled growth in broad-leaf plants .

Action Environment

It is known that environmental factors can significantly influence the action and efficacy of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol (o-cresol) with propylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of 1-(2-Methylphenoxy)-2-propanol often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, to facilitate the dissolution of reactants and products .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylphenoxy)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halides or amines.

Comparación Con Compuestos Similares

1-(2-Methylphenoxy)-2-propanol can be compared with other similar compounds to highlight its uniqueness:

Actividad Biológica

1-(2-Methylphenoxy)-2-propanol, also known by its CAS number 4317-61-7, is an organic compound characterized by a propanol moiety linked to a 2-methylphenoxy group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of 1-(2-Methylphenoxy)-2-propanol, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Methylphenoxy)-2-propanol is . Its structure features a phenoxy group with a methyl substitution at the ortho position relative to the ether oxygen. The compound exhibits moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that 1-(2-Methylphenoxy)-2-propanol possesses significant antimicrobial properties. In a study evaluating various phenolic compounds, it was found that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 100 to 200 µg/mL, suggesting moderate effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 150 |

Anti-inflammatory Effects

In vitro studies have demonstrated that 1-(2-Methylphenoxy)-2-propanol can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests that the compound may be beneficial in managing inflammatory conditions.

- Study Findings :

- Reduction of TNF-alpha by 40% at a concentration of 50 µM.

- Decrease in IL-6 levels by 35% at the same concentration.

Analgesic Properties

The analgesic potential of 1-(2-Methylphenoxy)-2-propanol was assessed using the acetic acid-induced writhing test in mice. The compound demonstrated a dose-dependent reduction in writhing, indicating its potential as an analgesic agent.

| Dose (mg/kg) | Writhe Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 70 |

Case Studies

A notable case involved the use of topical formulations containing 1-(2-Methylphenoxy)-2-propanol for the treatment of localized skin infections. Patients treated with this formulation reported significant improvement in symptoms within three days, with no adverse reactions noted. This case highlights the compound's practical application in dermatological therapies.

The biological activity of 1-(2-Methylphenoxy)-2-propanol is believed to stem from its ability to modulate various biochemical pathways. The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and contributing to its anti-inflammatory and analgesic effects. Additionally, its antimicrobial action may involve disruption of bacterial cell membrane integrity.

Propiedades

IUPAC Name |

1-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQEWJJVXFCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962944 | |

| Record name | 1-(2-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-61-7 | |

| Record name | 1-(2-Methylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-(o-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.